methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
Overview
Description
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound with the molecular formula C12H11BrN2O2. It is a derivative of benzoic acid and pyrazole, featuring a bromine atom and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-bromo-1H-pyrazole with 3-methoxycarbonylbenzyl bromide. The reaction is carried out in the presence of sodium hexamethyldisilazane in tetrahydrofuran and N,N-dimethylformamide at 0°C for approximately 0.7 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate.
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: A related compound with similar structural features.
3-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic acid:
Uniqueness
This compound is unique due to its specific combination of a benzoate ester and a brominated pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (CAS Number: 175203-23-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and cytotoxic effects, along with the underlying mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₅BrN₂O₂
Molecular Weight : 323.19 g/mol
IUPAC Name : this compound
The compound features a benzoate moiety linked to a pyrazole ring, which is substituted with a bromine atom and a methyl group. These structural components are crucial for its biological activity, as they can influence interactions with biological targets.
The mechanism of action for this compound is not fully elucidated; however, pyrazole derivatives generally exhibit various biological activities through interactions with enzymes and receptors. The bromine atom can enhance the compound's reactivity, potentially increasing its binding affinity to target sites within cells.
Antibacterial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antibacterial properties. Preliminary studies have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Bacillus subtilis | Varies (specific data not available) |
These results suggest strong antibacterial efficacy, particularly against antibiotic-resistant strains such as MRSA .
Antifungal Activity
In addition to antibacterial properties, this compound may exhibit antifungal activity. Similar pyrazole derivatives have demonstrated effectiveness against several phytopathogenic fungi in vitro, indicating potential applications in agricultural settings .
Cytotoxic Effects
Cytotoxicity studies have revealed that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have shown promising results against breast cancer cells (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2). The specific mechanisms involve inhibition of critical cancer-related targets such as topoisomerase II and EGFR .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of pyrazole derivatives in cancer treatment:
- Study on Anticancer Activity : A series of 1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on multiple cancer types. The results demonstrated significant inhibition of cell growth, particularly in breast and lung cancers .
- Combination Therapy Research : Research indicates that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxic effects in certain cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
Properties
IUPAC Name |
methyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-3-9(5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIBXKTJLOQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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